molecular formula C13H8Cl2N2 B1601431 4,7-Dichloro-5-methyl-1,10-phenanthroline CAS No. 503864-02-6

4,7-Dichloro-5-methyl-1,10-phenanthroline

Cat. No. B1601431
CAS RN: 503864-02-6
M. Wt: 263.12 g/mol
InChI Key: NOAAEEUNKLEBBN-UHFFFAOYSA-N
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Description

4,7-Dichloro-5-methyl-1,10-phenanthroline is a derivative of phenanthroline . It forms iron (II)-phenanthroline complexes and their gas-phase stabilities have been investigated .


Synthesis Analysis

New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding derivatives were developed . The nucleophilic substitutions of hydrogen followed by oxidation produced compounds .


Molecular Structure Analysis

The molecular formula of 4,7-Dichloro-5-methyl-1,10-phenanthroline is C13H8Cl2N2 . The molecular weight is 263.12 . The structures of some derivatives were determined by single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

The electrochemical properties of selected 1,10-phenanthrolines were investigated using cyclic voltammetry . It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .


Physical And Chemical Properties Analysis

4,7-Dichloro-5-methyl-1,10-phenanthroline is a solid with a melting point of 243-247 °C . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT) .

Scientific Research Applications

Electrochemical Analysis

4,7-Dichloro-1,10-phenanthroline demonstrates unique redox properties, which are influenced by substitutions at specific positions with methyl groups and halide atoms. This compound undergoes reduction leading to the formation of radical anions and halide cleavage, as well as oxidation primarily on its aromatic rings. Such behaviors are significant in electrochemical studies, suggesting potential applications in battery technology and electronic devices (Wantulok et al., 2020).

Biomedical Research

4,7-Dichloro-1,10-phenanthroline and its derivatives have been studied in the context of DNA binding and biological activity. This includes their use in synthesizing platinum(II) complexes and investigating their cytotoxicities against various cell lines, revealing insights into cancer research and potential therapeutic applications (Brodie et al., 2004).

Materials Science

In materials science, 4,7-dichloro-1,10-phenanthroline has been employed in the synthesis and study of spin-crossover complexes. These complexes exhibit interesting thermal and light-induced behaviors, making them potential candidates for use in sensors and switches (Naggert et al., 2015).

Organic Synthesis

This compound is also useful in organic synthesis, where it acts as a precursor for various derivatives. These derivatives have applications ranging from catalysis to pharmaceuticals, showcasing the versatility of 4,7-dichloro-1,10-phenanthroline in chemical synthesis (Nycz et al., 2019).

Polymer Chemistry

In polymer chemistry, derivatives of 4,7-dichloro-1,10-phenanthroline have been used as initiators for polymerization processes, demonstrating their importance in the development of new polymeric materials (Mankaev et al., 2018).

Optical and Luminescent Materials

4,7-Dichloro-1,10-phenanthroline is integral in creating luminescent materials. It has been used in developing phosphorescent cocrystals and fluorescent probes, with potential applications in display technology and sensors (Liu et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves while handling this compound .

properties

IUPAC Name

4,7-dichloro-5-methyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAAEEUNKLEBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476788
Record name 4,7-Dichloro-5-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-5-methyl-1,10-phenanthroline

CAS RN

503864-02-6
Record name 4,7-Dichloro-5-methyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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